

3-Fluoro-4-methylbenzonitrile CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-4-methylbenzonitrile**

Cat. No.: **B068015**

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoro-4-methylbenzonitrile**

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **3-Fluoro-4-methylbenzonitrile**. Its purpose is to provide an in-depth understanding of its properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Compound Identification

3-Fluoro-4-methylbenzonitrile, also known by synonyms such as 4-Cyano-2-fluorotoluene and 3-Fluoro-p-tolunitrile, is a substituted benzonitrile compound.^{[1][2]} Its unique molecular architecture, featuring a fluorine atom and a methyl group on the benzonitrile core, makes it a highly valuable and versatile building block in organic synthesis.^[3]

Key Identifiers:

- CAS Number: 170572-49-3^{[1][2][4][5][6]}
- Molecular Formula: C₈H₆FN^{[1][2][4][7]}
- Molecular Weight: 135.14 g/mol ^{[1][2][4][7][8]}

The strategic placement of the electronegative fluorine atom and the electron-donating methyl group significantly influences the molecule's electronic properties and reactivity, making it a sought-after precursor in the synthesis of complex target molecules.^{[3][5]}

Physicochemical and Structural Properties

The physical and chemical characteristics of **3-Fluoro-4-methylbenzonitrile** are fundamental to its handling, storage, and application in synthetic chemistry. It typically appears as a white to light yellow or beige crystalline solid.[1][5][6]

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
Melting Point	47-51 °C	[1][2]
Boiling Point	204 °C	[1][5][7]
Flash Point	~83 - 90.3 °C (181.4 - 182 °F)	[1][2][5]
Density	1.11 ± 0.1 g/cm³ (Predicted)	[1]
Solubility	Soluble in Methanol	[1]
Appearance	White to orange to green powder/crystal	[1]

The presence of the fluorine atom at the meta-position to the nitrile group imparts specific reactivity patterns. Its strong electron-withdrawing nature affects the aromatic ring's electron density, influencing its susceptibility to nucleophilic and electrophilic substitution reactions. The para-methyl group, conversely, contributes electron density via hyperconjugation, further modulating the molecule's overall reactivity.[5] This interplay is critical for its utility as an intermediate.

Synthesis and Mechanistic Insights

Several synthetic routes to **3-Fluoro-4-methylbenzonitrile** have been developed, aiming for high yield and purity suitable for industrial production. A prevalent and well-documented method involves the decarbonylation of a substituted benzeneacetic acid derivative.[4][6]

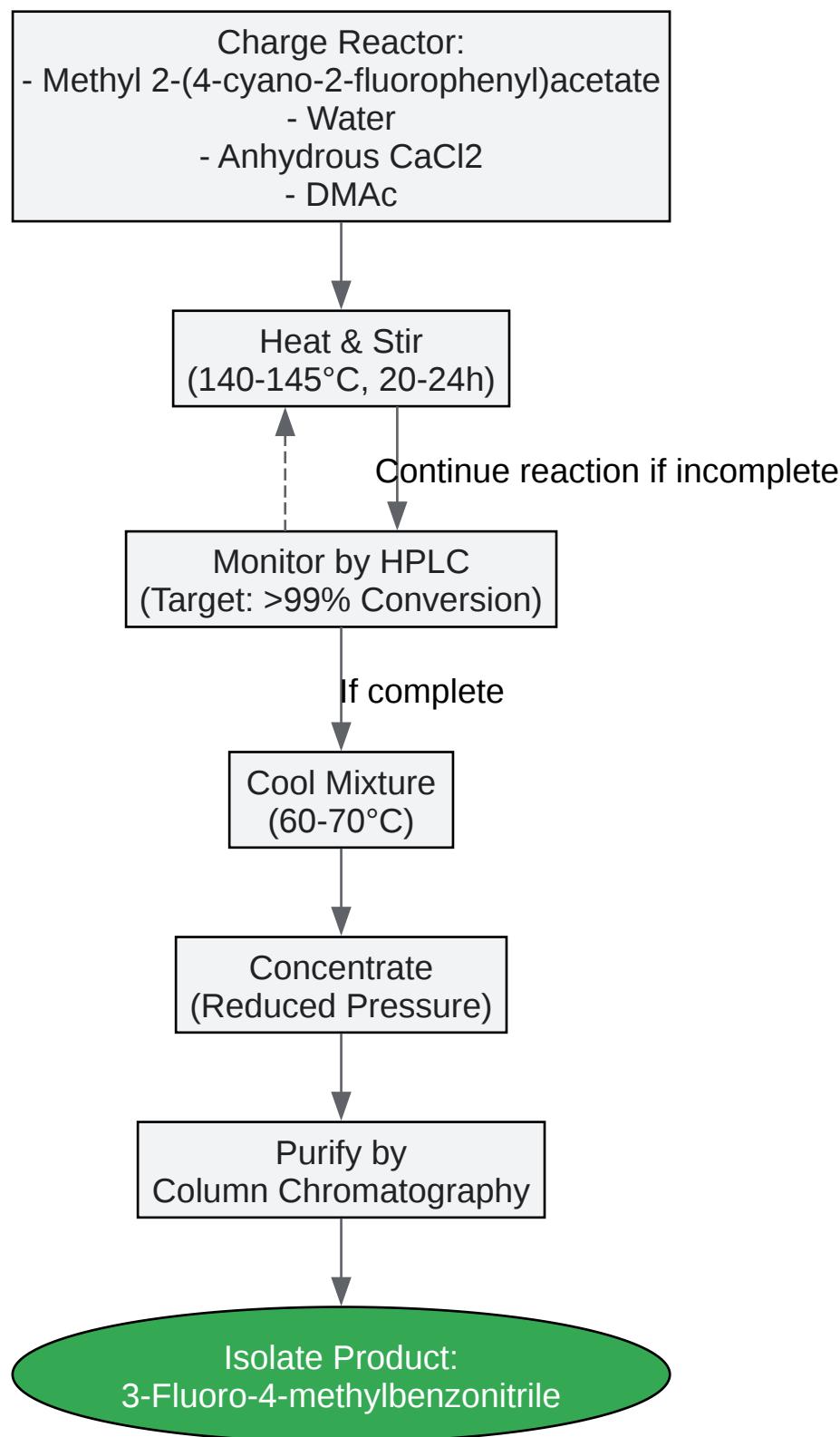
Example Synthetic Protocol: Decarbonylation Route

This protocol details the synthesis from methyl 2-(4-cyano-2-fluorophenyl)acetate, a method chosen for its high conversion rate.

Objective: To synthesize **3-Fluoro-4-methylbenzonitrile** with high purity.

Causality of Reagents:

- Methyl 2-(4-cyano-2-fluorophenyl)acetate (Starting Material): Provides the core chemical scaffold.
- Calcium Chloride (Dehydrating Agent/Catalyst): Facilitates the removal of water, which can interfere with the reaction, and acts as a Lewis acid to promote the decarbonylation process.
- Water: A small, controlled amount is added, which can be crucial for the reaction mechanism, potentially aiding in the hydrolysis and subsequent decarboxylation steps under high heat.
- N,N-dimethylacetamide (DMAc) (Solvent): A high-boiling polar aprotic solvent is required to achieve the necessary reaction temperature (140-145°C) and to dissolve the reactants.[\[4\]](#)[\[6\]](#)


Step-by-Step Methodology:

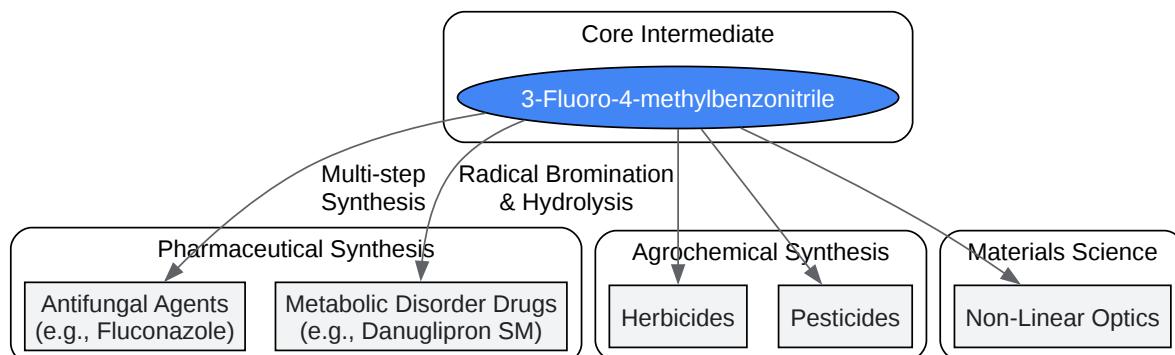
- Reactor Charging: Charge a 50 mL four-necked flask with 1.0 g of methyl 2-(4-cyano-2-fluorophenyl)acetate.
- Reagent Addition: Add 0.19 g of water, 1.15 g of 95% anhydrous calcium chloride, and 15 g of N,N-dimethylacetamide (DMAc) to the flask.[\[4\]](#)[\[6\]](#)
- Reaction Execution: Stir the mixture and heat to a temperature of 140°C to 145°C. Maintain this temperature for 20 to 24 hours.[\[4\]](#)[\[6\]](#)
- In-Process Control (IPC): The reaction progress must be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the conversion of the starting material exceeds 99%.[\[4\]](#)[\[6\]](#) This step is a critical self-validating control; proceeding without confirmation of reaction completion can lead to low yield and complex purification.
- Cooling and Concentration: Upon completion, cool the reaction mixture to 60°C to 70°C. Concentrate the mixture under reduced pressure to remove the bulk of the DMAc solvent.[\[4\]](#)

[\[6\]](#)

- Purification: Purify the resulting crude product by column chromatography to isolate the final product.
- Product Isolation: The process typically yields **3-Fluoro-4-methylbenzonitrile** as a light yellow solid with a high yield (e.g., 89.0%).[\[4\]](#)[\[6\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Decarbonylation synthesis of **3-Fluoro-4-methylbenzonitrile**.

Applications in Drug Discovery and Agrochemicals

3-Fluoro-4-methylbenzonitrile is a cornerstone intermediate, primarily due to the advantageous properties conferred by the fluorine atom. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[\[9\]](#)[\[10\]](#)

- Pharmaceuticals: This compound is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[\[6\]](#)[\[11\]](#) It is a documented starting material for complex molecules, including the synthesis pathway for danuglipron, a GLP-1 receptor agonist.[\[12\]](#) Its structure is also foundational for creating antifungal agents like fluconazole and itraconazole.[\[7\]](#) The nitrile group serves as a versatile handle for transformation into other functional groups essential for biological activity.
- Agrochemicals: The agrochemical industry utilizes **3-Fluoro-4-methylbenzonitrile** to develop next-generation pesticides and herbicides.[\[9\]](#)[\[13\]](#) Fluorine-containing agrochemicals often exhibit high selectivity, potent activity at low application rates, and favorable toxicological profiles.[\[13\]](#) The compound's scaffold allows for the creation of novel crop protection agents with improved efficacy and environmental safety.[\[9\]](#)
- Materials Science: Beyond life sciences, this intermediate is valuable in materials science for synthesizing advanced materials with enhanced thermal stability and desirable electronic properties, including applications in non-linear optics.[\[3\]](#)

Application Pathways Diagram

[Click to download full resolution via product page](#)

Caption: Key synthetic applications of **3-Fluoro-4-methylbenzonitrile**.

Spectroscopic Profile

Characterization of **3-Fluoro-4-methylbenzonitrile** relies on standard analytical techniques. The following data are representative of the compound's spectral signature.

Table 2: Representative Spectroscopic Data

Technique	Key Data Points	Source(s)
¹ H NMR (400MHz, CDCl ₃)	δ 7.53-7.48 (m, 2H), 7.10 (t, J=8.8Hz, 1H), 2.32 (d, J=2.0Hz, 3H)	[13]
Mass Spec. (EI)	m/z: 135 (M+), 115, 108	[8][13]
InChIKey	KUQQONVKIURIQU-UHFFFAOYSA-N	[1][8]
Canonical SMILES	CC1=C(C=C(C=C1)C#N)F	[1][7][8]

Safety, Handling, and Storage

Due to its chemical nature and reactivity, proper safety protocols are mandatory when handling **3-Fluoro-4-methylbenzonitrile**.

Hazard Identification:

- Hazard Codes: Xi (Irritant), T (Toxic).[1][2]
- GHS Classification: It is considered hazardous, with primary concerns being serious eye damage/irritation.[8][14] It can also be harmful if swallowed, in contact with skin, or inhaled. [15]
- GHS Pictogram: GHS05 (Corrosion).
- Signal Word: Danger.[14]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[15][16] Eyewash stations and safety showers must be readily accessible.[16]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15][16]
 - Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact. [14][15][16]
 - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[16]
- Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage:

- Store in a dry, cool, and well-ventilated place.[15][16]
- Keep containers tightly closed to prevent moisture ingress and contamination.[1][15][16]
- Store away from incompatible materials.

Conclusion

3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3) is a pivotal chemical intermediate whose value is derived from its unique trifunctionalized structure. The interplay between the nitrile, fluoro, and methyl groups provides a versatile platform for synthetic chemists. Its established role in the production of high-value pharmaceuticals and advanced agrochemicals underscores its importance in contemporary research and development. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for its effective and safe utilization in scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-methylbenzonitrile CAS#: 170572-49-3 [amp.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. nbino.com [nbino.com]
- 4. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. nbino.com [nbino.com]
- 6. 3-Fluoro-4-methylbenzonitrile | 170572-49-3 [chemicalbook.com]
- 7. 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | FF64151 [biosynth.com]
- 8. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbino.com [nbino.com]

- 10. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Page loading... [guidechem.com]
- 14. Page loading... [guidechem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Fluoro-4-methylbenzonitrile CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b068015#3-fluoro-4-methylbenzonitrile-cas-number\]](https://www.benchchem.com/product/b068015#3-fluoro-4-methylbenzonitrile-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com